molecular formula C17H17N3O B2841219 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide CAS No. 303991-77-7

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide

Cat. No.: B2841219
CAS No.: 303991-77-7
M. Wt: 279.343
InChI Key: WEKDMJNWYYYARY-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused to an ethyl chain, which is further connected to a methylbenzamide group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in dimethylformamide solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring and the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole and benzamide derivatives.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide
  • N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities. Compared to other benzimidazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-5-4-6-13(11-12)17(21)18-10-9-16-19-14-7-2-3-8-15(14)20-16/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKDMJNWYYYARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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